
4-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups . They are widely used in medicinal chemistry and have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a benzenesulfonamide group, and an ethylsulfonyl group. The bromine atom on the benzene ring would be a significant feature, potentially affecting the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromine atom and the sulfonamide group would likely influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Molecular Structure and Interaction
Research on compounds like "N-cyclohexylcarbamoyl-4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzenesulfonamide" highlights the importance of molecular structure in understanding chemical interactions, such as hydrogen bonding, which plays a crucial role in the development of pharmaceuticals (Gelbrich, Haddow, & Griesser, 2011).
Synthesis and Chemical Behavior
The synthesis of tetrahydroquinoline derivatives from reactions involving benzenesulfonamides demonstrates the chemical versatility and potential for creating a wide range of heterocyclic compounds, which are pivotal in drug development and other fields of chemical research (Croce, Cremonesi, Fontana, & Rosa, 2006).
Anticancer Applications
Sulfonamide derivatives have been explored for their pro-apoptotic effects in cancer cells, highlighting the potential of sulfonamide-containing compounds like "4-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide" in therapeutic applications against cancer (Cumaoğlu et al., 2015).
Photodynamic Therapy for Cancer
The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups for photodynamic therapy offers insights into how related compounds could be utilized for cancer treatment, emphasizing the role of sulfonamide derivatives in enhancing the therapeutic efficacy of photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Applications and Methodologies
Research on metalated sulfonamides and their synthetic applications sheds light on the utility of sulfonamide groups in directed metalation, contributing to the synthesis of complex organic molecules. This research can provide a foundation for developing novel synthetic routes for compounds like "4-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide" (Familoni, 2002).
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound, 4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide, belongs to the class of sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides, including this compound, act by inhibiting the enzyme dihydropteroate synthetase . This enzyme is crucial for the production of folate, a vital nutrient for bacterial growth and replication . By inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the formation of dihydrofolate and tetrahydrofolate . These molecules are essential for the synthesis of nucleotides, the building blocks of DNA. Thus, their absence leads to the inhibition of bacterial DNA synthesis and cell division .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication . By preventing the synthesis of folate, an essential nutrient for bacteria, the compound effectively halts bacterial DNA synthesis and cell division . This leads to the death of the bacteria or the inhibition of their growth .
Propiedades
IUPAC Name |
4-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S2/c1-2-25(21,22)20-11-3-4-13-5-8-15(12-17(13)20)19-26(23,24)16-9-6-14(18)7-10-16/h5-10,12,19H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMCVJISJGQGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

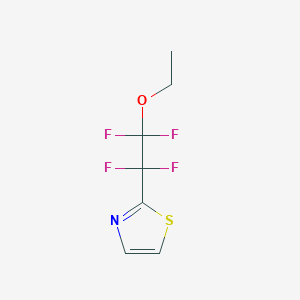
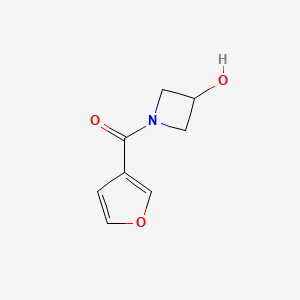
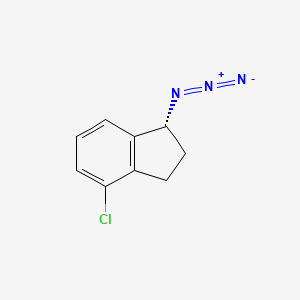
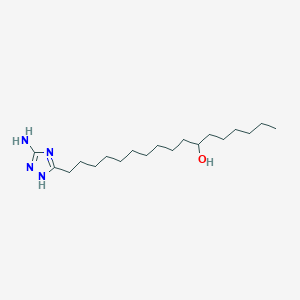
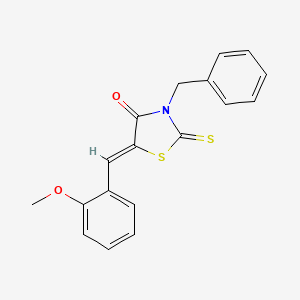

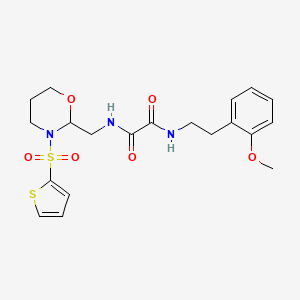
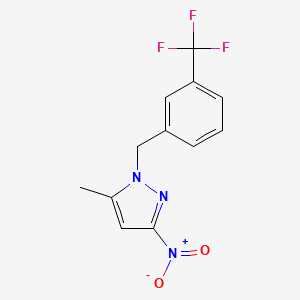

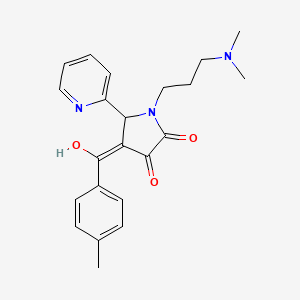
![N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2915189.png)
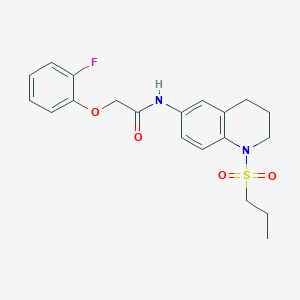
![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2915191.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2915192.png)